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Compound of Interest

Compound Name: UyCT2

Cat. No.: B1575638 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals resolve issues with

low signal in TYK2 western blotting experiments.

Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a band for TYK2 on my western blot?

A1: A complete lack of signal for TYK2 could be due to several factors:

Low or no TYK2 expression: The cell line or tissue you are using may not express TYK2 at

detectable levels. It is crucial to use a positive control, such as a cell lysate known to express

TYK2 (e.g., Raji or Jurkat cells), to validate your experimental setup.[1]

Inefficient protein transfer: The transfer of proteins from the gel to the membrane may have

been incomplete, especially for a relatively large protein like TYK2 (approximately 134 kDa).

[2] You can check the transfer efficiency by staining the membrane with Ponceau S after

transfer.

Inactive antibody: The primary or secondary antibody may have lost activity due to improper

storage or handling.

Incorrect antibody pairing: The secondary antibody may not be compatible with the primary

antibody (e.g., using an anti-mouse secondary with a rabbit primary antibody).
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Q2: The TYK2 band is very faint. How can I increase the signal intensity?

A2: A weak TYK2 signal can be improved by optimizing several steps in your protocol:

Increase protein load: You can increase the amount of total protein loaded per lane. For

whole-cell extracts, a minimum of 20-30 µg is recommended, but for detecting less abundant

or modified proteins, you may need to load up to 100 µg.

Optimize antibody concentrations: The concentration of both the primary and secondary

antibodies may need to be increased. It is advisable to perform a titration experiment to

determine the optimal antibody dilution.

Extend incubation times: Increasing the incubation time with the primary antibody (e.g.,

overnight at 4°C) or the secondary antibody can enhance the signal.

Use a more sensitive detection reagent: Switching to a more sensitive chemiluminescent

substrate can significantly amplify the signal.

Enrich for TYK2: If TYK2 abundance is very low in your sample, consider enriching for it

through immunoprecipitation prior to western blotting.

Q3: I see multiple bands on my blot. Is this expected for TYK2?

A3: While the expected molecular weight of TYK2 is around 134 kDa, the presence of multiple

bands could be due to:

Post-translational modifications (PTMs): TYK2 can be phosphorylated, which can lead to

shifts in its apparent molecular weight on the gel.[1]

Protein degradation: If samples are not handled properly and protease inhibitors are not

used, TYK2 may be degraded, leading to lower molecular weight bands.

Non-specific antibody binding: The primary or secondary antibody may be binding to other

proteins in the lysate. Optimizing blocking conditions and antibody concentrations can help

reduce non-specific binding.
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Splice variants: Different isoforms of TYK2 may exist, which could appear as separate

bands.

Q4: What is the best lysis buffer for extracting TYK2?

A4: The choice of lysis buffer depends on the subcellular localization of the protein of interest.

TYK2 is found in the cytoplasm and is associated with the plasma membrane.[3] A RIPA buffer

is often a good starting point as it is a relatively strong lysis buffer. It is crucial to supplement

the lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent

degradation and dephosphorylation of TYK2.

Troubleshooting Guide for Low TYK2 Signal
This guide provides a systematic approach to troubleshooting low signal issues in your TYK2

western blot experiments.
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Problem Potential Cause Recommended Solution

No Signal
Low or no expression of TYK2

in the sample.

Use a positive control cell

lysate (e.g., Raji, Jurkat) to

confirm that the experimental

setup is working. Check TYK2

expression levels in your

specific cell line or tissue from

literature or databases like the

Human Protein Atlas.

Inefficient protein transfer.

Verify transfer efficiency with

Ponceau S staining. For large

proteins like TYK2 (~134 kDa),

consider a wet transfer method

and optimize transfer time and

voltage. Use a membrane with

a 0.45 µm pore size.

Inactive primary or secondary

antibody.

Use a new aliquot of antibody.

Ensure antibodies have been

stored correctly. Test the

secondary antibody

independently (e.g., with a dot

blot).

Incorrect secondary antibody.

Ensure the secondary antibody

is specific for the host species

of the primary antibody (e.g.,

anti-rabbit secondary for a

rabbit primary).

Weak Signal Insufficient protein loaded.

Increase the amount of protein

loaded per lane (up to 100 µg

for low-abundance targets).

Suboptimal antibody

concentration.

Perform a titration to find the

optimal dilution for both

primary and secondary

antibodies. Start with the
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manufacturer's recommended

dilution and test a range of

concentrations.

Inadequate incubation times.

Increase the primary antibody

incubation time (e.g., overnight

at 4°C). Increase the

secondary antibody incubation

time (e.g., 1-2 hours at room

temperature).

Insufficiently sensitive

detection.

Use a more sensitive ECL

substrate. Ensure the

substrate has not expired and

has been prepared correctly.

Blocking agent masking the

epitope.

Try a different blocking agent

(e.g., switch from non-fat dry

milk to BSA, or vice versa).

Some antibodies have specific

blocking buffer requirements.

Excessive washing.

Reduce the number or

duration of wash steps, as this

can lead to the dissociation of

the antibody from the target

protein.

Experimental Protocols
Detailed TYK2 Western Blot Protocol
This protocol provides a step-by-step guide for performing a TYK2 western blot.

1. Sample Preparation (Cell Lysates)

Culture cells to the desired confluency.

Wash cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor

cocktail.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Sonicate the lysate briefly to shear DNA and reduce viscosity.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant (protein extract).

Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-

100°C for 5 minutes.

Load 20-50 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained

protein ladder.

Run the gel at 100-120V until the dye front reaches the bottom of the gel.

3. Protein Transfer

Equilibrate the gel and a PVDF or nitrocellulose membrane (0.45 µm pore size) in transfer

buffer.

Assemble the transfer stack (wet or semi-dry).

Transfer the proteins from the gel to the membrane. For a wet transfer, a common condition

is 100V for 90 minutes at 4°C.

4. Immunodetection

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room

temperature.
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Incubate the membrane with the primary anti-TYK2 antibody diluted in blocking buffer

overnight at 4°C with gentle agitation. (See table below for recommended dilutions).

Wash the membrane three times for 5-10 minutes each with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in

blocking buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

5. Detection

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's

instructions.

Incubate the membrane with the ECL substrate for 1-5 minutes.

Capture the chemiluminescent signal using an imaging system or X-ray film.

Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for TYK2 Western Blot

Antibody Host Species Clonality
Recommended
Dilution

Manufacturer

Anti-TYK2

(ab223733)
Rabbit Polyclonal 0.04 µg/ml Abcam[2]

Tyk2 Antibody

(#9312)
Rabbit Polyclonal 1:1000

Cell Signaling

Technology[1]

Tyk2 (E9H4T)

Rabbit mAb

(#35615)

Rabbit Monoclonal 1:1000
Cell Signaling

Technology[4]

Tyk2 Antibody

(NBP2-76968)
Rabbit Polyclonal 1:500

Novus

Biologicals[5]
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Table 2: TYK2 Expression in Various Human Cell Lines

Cell Line Tissue of Origin TYK2 Expression Level

Raji
B-lymphocyte (Burkitt's

lymphoma)
High

Jurkat
T-lymphocyte (Acute T cell

leukemia)
High

HEK293T Embryonic kidney Wild-type expresses TYK2[2]

MCF-7 Breast adenocarcinoma Detected[5]

Visualizations
TYK2 Signaling Pathway
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Caption: The TYK2 signaling pathway is initiated by cytokine binding.
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Western Blot Experimental Workflow
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Caption: A typical workflow for a TYK2 western blot experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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